molecular formula C9H10N4O3 B2714183 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1208388-49-1

1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2714183
CAS RN: 1208388-49-1
M. Wt: 222.204
InChI Key: TUYWQTAJRXGEHK-UHFFFAOYSA-N
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Description

The compound “1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, an oxadiazole ring, and a urea group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Urea is an organic compound with two amine groups joined by a carbonyl functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Tools like NMR, HPLC, LC-MS, UPLC, and others can be used for detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring, oxadiazole ring, and urea group each have distinct reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea plays a role in the synthesis of novel pyridine and naphthyridine derivatives. These derivatives undergo dimerization and coupling reactions, leading to the creation of various compounds with potential chemical and biological applications. The involvement of furan and oxadiazole rings is crucial for the synthesis of these derivatives, offering a pathway to explore new chemical entities (Abdelrazek et al., 2010).

Energetic Material Development

The compound is also instrumental in the development of insensitive energetic materials. By synthesizing derivatives that combine 1,2,5- and 1,2,4-oxadiazole rings, researchers aim to create materials with improved detonation performance and thermal stability. These studies are significant for advancing materials that are safer and more effective for various applications in the defense industry (Yu et al., 2017).

Chelating Properties and Antifungal Activity

Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been evaluated for their chelating properties and antifungal activity. These studies contribute to the understanding of how such compounds can be utilized in medicinal chemistry and materials science for their binding capabilities and potential therapeutic uses (Varde & Acharya, 2017).

Antimicrobial Evaluation

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those related to 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea, has been explored for their valuable biological effects such as antimicrobial activities. This research is foundational for the development of new antibacterial and antifungal agents, highlighting the potential of oxadiazole derivatives in combating infections (Jafari et al., 2017).

Cytotoxicity Studies

Hybrid compounds of 1,3,4-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole have been synthesized and tested for cytotoxicity. These studies are crucial for the discovery of new anticancer agents, demonstrating the compound's role in the development of novel therapeutic options for cancer treatment (Popov et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would refer to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

1-ethyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-10-8(14)11-9-13-12-7(16-9)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWQTAJRXGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NN=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

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